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Compound of Interest

Compound Name: Pim1-IN-3

Cat. No.: B12408010 Get Quote

Note: There is no publicly available data on the dosing and administration of Pim1-IN-3 in

animal studies. Therefore, these application notes and protocols have been created using a

well-characterized and widely studied pan-Pim kinase inhibitor, AZD1208, as a representative

example. These protocols can serve as a valuable starting point for researchers designing in

vivo studies with Pim kinase inhibitors.

Introduction
AZD1208 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that targets all

three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3][4] Pim kinases are serine/threonine kinases

that play crucial roles in cell proliferation, survival, and tumorigenesis, making them attractive

targets for cancer therapy.[1][2] These kinases are often upregulated in various hematologic

malignancies and solid tumors.[1][2][4] AZD1208 has demonstrated efficacy in preclinical

animal models of acute myeloid leukemia (AML), prostate cancer, and gastric cancer by

inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][2][5][6]

Quantitative Data Summary
The following tables summarize the dosing and administration details for AZD1208 in various

animal models as reported in published literature.

Table 1: AZD1208 Dosing and Administration in Mouse
Xenograft Models
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Table 2: Pharmacodynamic Effects of AZD1208 in
MOLM-16 Xenograft Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pubmed.ncbi.nlm.nih.gov/25505253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6473293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Time Point Target Effect Reference
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suppression
[1]
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[1]
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[1]
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30 mg/kg

[1]

3 mg/kg (single

dose)
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40% to 60%
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[1]

Experimental Protocols
Protocol 1: General Preparation of AZD1208 for Oral
Administration
This protocol provides two options for formulating AZD1208 for in vivo oral administration.

Formulation Option A (Suspension):

Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) in water.[1]

Procedure:

Calculate the required amount of AZD1208 and vehicle based on the desired

concentration and the number of animals to be dosed.

Weigh the appropriate amount of AZD1208 powder.

Gradually add the 0.5% HPMC solution to the AZD1208 powder while triturating to form a

uniform suspension.

Ensure the suspension is homogenous before each administration.
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Formulation Option B (Clear Solution/Suspension):

Solvents: Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and Saline.[7]

Procedure for a ≥ 5 mg/mL clear solution:

Prepare a stock solution of AZD1208 in DMSO (e.g., 50 mg/mL).

For a final volume of 1 mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300

and mix thoroughly.

Add 50 µL of Tween-80 and mix again.

Add 450 µL of saline to reach the final volume of 1 mL.

Note: Always prepare fresh on the day of use.[7]

Protocol 2: Efficacy Study in a Subcutaneous AML
Xenograft Mouse Model
This protocol details a typical efficacy study using AZD1208 in an AML xenograft model.[1]

Animal Model: Female CB17 SCID mice, 5-6 weeks old.[1]

Cell Line: MOLM-16 (human acute myeloid leukemia).[1]

Procedure:

Cell Implantation:

Harvest MOLM-16 cells and resuspend them in a mixture of sterile PBS and Matrigel

(1:1 ratio).[1]

Subcutaneously implant 5 x 10⁶ cells into the flank of each mouse.[1]

Tumor Growth Monitoring:

Allow tumors to grow to a palpable size (e.g., ~150-200 mm³).[1]
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Measure tumor volume twice a week using calipers. Calculate the volume using the

formula: (length × width²) × 0.5.[1]

Randomization and Treatment:

Once tumors reach the desired size, randomize mice into treatment and control groups

(10-15 mice per group).[1]

Administer AZD1208 (e.g., 10 mg/kg or 30 mg/kg) or vehicle control once daily via oral

gavage for a specified period (e.g., 14 days).[1]

Endpoint:

Continue to monitor tumor growth and body weight throughout the study.

Euthanize animals at the end of the study or when tumors reach a predetermined

maximum size, and collect tumors for further analysis.

Protocol 3: Pharmacodynamic (PD) Study in a Xenograft
Model
This protocol outlines how to assess the in vivo target engagement of AZD1208.[1]

Animal Model and Tumor Establishment: As described in Protocol 2. Tumors should reach a

size of 200-400 mm³ for PD studies.[1]

Procedure:

Dosing:

Administer a single dose of AZD1208 (e.g., 3, 10, or 30 mg/kg) or vehicle to tumor-

bearing mice (3 mice per dose per time point).[1]

Sample Collection:

At various time points post-dosing (e.g., 2, 6, 9, 12, 24 hours), euthanize the mice.
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Collect tumor tissue and blood samples (via cardiac puncture for pharmacokinetic

analysis).[1]

Analysis:

Immediately snap-freeze tumor tissue in liquid nitrogen or lyse for protein extraction.

Perform immunoblot analysis or ELISA to measure the phosphorylation levels of Pim

kinase substrates such as pBAD (Ser112), p4EBP1, and p-p70S6K.[1]

Process blood samples to collect plasma for measuring AZD1208 concentration using

LC-MS/MS.[1]

Visualizations
Pim Kinase Signaling Pathway
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Caption: Pim1 signaling pathway and points of inhibition by AZD1208.
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Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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